6-Bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile
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Overview
Description
6-Bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile typically involves multicomponent reactions. One common method is the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of eco-friendly and atom-economical approaches is encouraged to minimize environmental impact and improve safety.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted naphthyridine derivatives.
Scientific Research Applications
6-Bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating bacterial infections and cancer.
Mechanism of Action
The mechanism of action of 6-Bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microbial cells. This compound may also interact with DNA, causing damage that leads to cell death .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: A core structure shared with 6-Bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile, known for its antimicrobial properties.
1,5-Naphthyridine: Another isomer with significant biological activities, including anticancer and antimicrobial effects.
1,6-Naphthyridine: Known for its pharmacological activities, including anticancer, anti-HIV, and anti-inflammatory properties.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its bromine and hydroxyl groups contribute to its distinct properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-bromo-4-oxo-1H-1,8-naphthyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrN3O/c10-6-1-7-8(14)5(2-11)3-12-9(7)13-4-6/h1,3-4H,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVKANPHHIIKSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)C(=CN2)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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